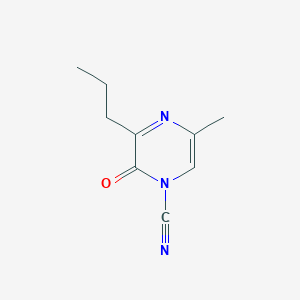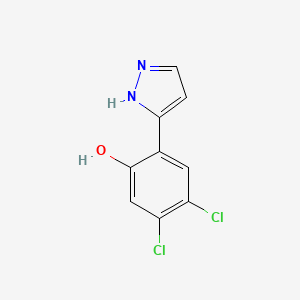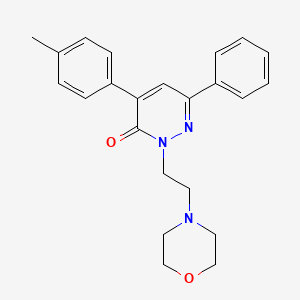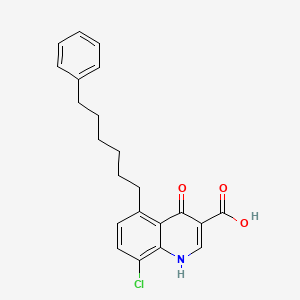
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is a complex organic compound that features an imidazole ring and an iodinated benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Iodination: The benzoate ester is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The imidazole ring is then coupled with the iodinated benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzoate esters.
Substitution: Substituted benzoate esters with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The iodinated benzoate ester can interact with cellular membranes and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1H-imidazole-2-carbonyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(1H-imidazole-2-carbonyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(1H-imidazole-2-carbonyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its biological activity and chemical reactivity compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom can also improve the compound’s ability to interact with biological macromolecules, making it a valuable tool in medicinal chemistry and biochemical research.
Propiedades
Número CAS |
62367-16-2 |
|---|---|
Fórmula molecular |
C12H9IN2O3 |
Peso molecular |
356.12 g/mol |
Nombre IUPAC |
methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate |
InChI |
InChI=1S/C12H9IN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15) |
Clave InChI |
JRUJMTGMNSPRSH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)I)C(=O)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
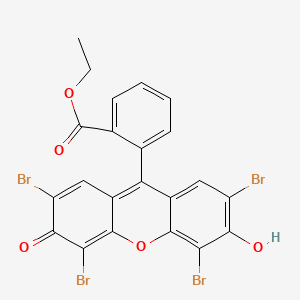
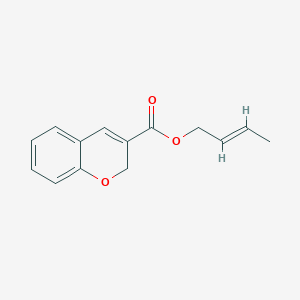
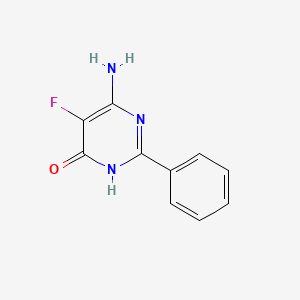
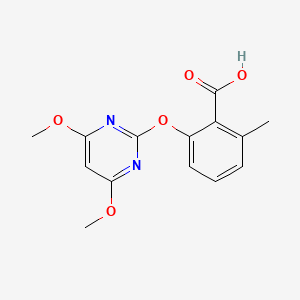
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
